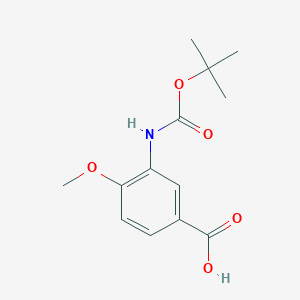

Boc-3-amino-4-methoxybenzoic acid

説明

Boc-3-amino-4-methoxybenzoic acid, also known as 4-methoxy-3-amino benzoic acid, is a synthetic compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol. This compound is commonly used in various fields of scientific research and industry due to its unique chemical properties.

作用機序

- The primary target of Boc-3-amino-4-methoxybenzoic acid is likely to be enzymes or receptors involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .

Target of Action

Pharmacokinetics

- this compound is likely absorbed in the gastrointestinal tract after oral administration. It may distribute to various tissues, including the liver and kidneys. Enzymatic metabolism, possibly involving hydrolysis of the Boc group, could occur. Elimination occurs via renal excretion or hepatic metabolism .

Action Environment

生化学分析

Biochemical Properties

Boc-3-amino-4-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during these reactions. For instance, it is often used in solid-phase peptide synthesis, where it interacts with enzymes that facilitate the formation of peptide bonds . The compound’s interactions with these enzymes are crucial for the successful synthesis of peptides, which are essential for various biological processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, including alterations in cell growth and differentiation . For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression that affect cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression and enzyme activity, ultimately affecting various biochemical pathways . For instance, this compound can inhibit the activity of certain enzymes involved in peptide synthesis, thereby regulating the production of peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been observed to affect cellular function, including changes in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, this compound can be metabolized by specific enzymes, resulting in the production of metabolites that influence cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported into cells via specific transporters, where it accumulates in certain organelles and exerts its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its activity . For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and proteins involved in peptide synthesis and metabolism.

準備方法

The synthesis of Boc-3-amino-4-methoxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions to ensure the selective protection of the amino group . Another method involves the oxidation of p-toluidine with hydrogen peroxide in the presence of a base to obtain 3-amino-4-methoxybenzoic acid, which is then protected using Boc2O .

化学反応の分析

Boc-3-amino-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using sodium borohydride to convert the compound into alcohol derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Boc-3-amino-4-methoxybenzoic acid is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amino acids in peptide synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable derivatives.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

類似化合物との比較

Boc-3-amino-4-methoxybenzoic acid can be compared with similar compounds such as:

3-amino-4-methoxybenzoic acid: This compound lacks the Boc protecting group, making it more reactive and less stable under certain conditions.

4-(Boc-aminomethyl)benzoic acid: This compound has a similar Boc protecting group but differs in the position of the amino group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which provides a balance between stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.

特性

IUPAC Name |

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-8(11(15)16)5-6-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRQIHYNWZEWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370843 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-12-2 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)